MES Potassium Salt: The Strategic Buffer for Ion-Sensitive Research
MES Potassium Salt: The Strategic Buffer for Ion-Sensitive Research
Topic: MES Potassium Salt in Research: A Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-(N-morpholino)ethanesulfonic acid (MES) is a cornerstone "Good’s Buffer" widely utilized for its stability and lack of metal coordination.[1] While the free acid and sodium salt forms are ubiquitous, MES Potassium Salt represents a critical tactical choice in experimental design. It is specifically engineered for systems sensitive to sodium toxicity (e.g., plant tissue culture) or where potassium is a required cofactor (e.g., specific metalloenzyme assays).
This guide provides an in-depth technical analysis of MES Potassium Salt, detailing its physicochemical properties, mechanistic advantages, and validated protocols for preparation and application.
Chemical & Physical Profile
MES Potassium Salt is the conjugate base salt of the morpholine-ethanesulfonic acid moiety. Unlike the zwitterionic free acid (which is acidic in solution), the potassium salt dissolves to form a basic solution, requiring titration or mixing to reach the active buffering range.
| Property | Specification |
| IUPAC Name | Potassium 2-(N-morpholino)ethanesulfonate |
| Formula | C₆H₁₂KNO₄S |
| Molecular Weight | 233.33 g/mol |
| pKa (20°C) | 6.15 |
| Useful pH Range | 5.5 – 6.7 |
| Solubility | ~0.33 g/mL (Water) |
| Metal Coordination | Negligible binding to Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺ |
Structural Dynamics & Buffering Mechanism
The buffering capacity of MES arises from the morpholine nitrogen. In the potassium salt form, the sulfonate group is permanently ionized (
Figure 1: The acid-base equilibrium of MES.[2] Achieving the desired pH 6.15 requires balancing the acidic zwitterion with the basic potassium salt.
Mechanistic Advantages: The "Why" of Potassium Salt[3]
Choosing the potassium salt over the sodium salt or free acid is rarely arbitrary; it is a decision driven by the physiological requirements of the biological model.
A. Mitigation of Sodium Toxicity (Plant Tissue Culture)
In plant biology, sodium (
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Enzyme Activation: K+ acts as a cofactor for over 40 enzymes.
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Osmoregulation: Regulates stomatal opening and cell turgor.
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Root Development: MES-buffered media prevents the rapid acidification of the rhizosphere (root zone) caused by proton extrusion, a common issue in hydroponics and agar culture.
B. Preservation of Ion Channel Integrity
In electrophysiology and ion channel research, the introduction of exogenous
C. Metalloprotein Stability
Unlike phosphate or citrate buffers, MES does not form coordination complexes with divalent cations. This makes MES-K ideal for assays involving metal-dependent enzymes (e.g., kinases requiring
Experimental Protocols
Protocol A: Preparation of "Pure" MES-K Buffer (The Mixing Method)
Objective: Create a 0.1 M MES buffer at pH 6.0 without introducing chloride ions (from HCl) or sodium ions (from NaOH). This method maintains a strictly Potassium/MES ionic environment.
Materials:
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MES Free Acid (MW 195.24)
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MES Potassium Salt (MW 233.33)
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Ultrapure Water (Type I)
Step-by-Step:
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Prepare Solution A (Acid): Dissolve 19.52 g of MES Free Acid in 1 L of water (0.1 M).
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Prepare Solution B (Base): Dissolve 23.33 g of MES Potassium Salt in 1 L of water (0.1 M).
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Titration by Mixing:
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Place Solution A in a beaker with a magnetic stir bar and a calibrated pH probe.
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Slowly add Solution B while stirring.
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Monitor pH until it reaches exactly 6.0.
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Note: At pH 6.15 (the pKa), the ratio will be exactly 1:1. For pH 6.0, you will use slightly more Free Acid than Potassium Salt.
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Sterilization: Filter sterilize through a 0.22 µm PES membrane. Do not autoclave if yellowing is a concern (see Troubleshooting).
Protocol B: MES-Buffered Plant Tissue Culture Media
Objective: Stabilize Murashige & Skoog (MS) media pH to promote root growth in Arabidopsis or crop species.
Figure 2: Workflow for integrating MES Potassium Salt into plant tissue culture media. Note the use of KOH for fine adjustment to maintain ion purity.
Procedure:
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Dissolve MS basal salts and sucrose in 90% of final volume water.
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Add MES Potassium Salt to a final concentration of 0.5 g/L (~2.1 mM) to 1.0 g/L (~4.2 mM).
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Insight: 10 mM is the upper limit for some sensitive species; 2-5 mM is standard.
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Adjust pH to 5.7–5.8 using dilute HCl (if too basic) or KOH (if too acidic). Avoid NaOH.
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Add gelling agent (Agar) and autoclave.
Troubleshooting & Stability
| Issue | Cause | Solution |
| Yellowing after Autoclaving | Degradation of MES at high heat/pressure. | While the pH usually remains stable, the yellow byproduct is unknown. For sensitive applications, filter sterilize the MES stock and add to autoclaved media after it cools to 50°C. |
| pH Drift in Culture | Metabolic activity exceeding buffer capacity. | Increase MES concentration (up to 10 mM). Ensure the starting pH is set correctly using a calibrated probe at the working temperature (pKa changes -0.011/°C). |
| Precipitation | High concentration stock solutions stored at 4°C. | MES is highly soluble, but 1M stocks may crystallize. Warm to 37°C to redissolve before use. |
References
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Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467–477.
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Bugbee, B. G., & Salisbury, F. B. (1985). An Evaluation of MES (2(N-Morpholino)ethanesulfonic Acid) and Amberlite IRC-50 as pH Buffers for Nutrient Solution Studies. Journal of Plant Nutrition, 8(11), 1025–1037.
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Ferreira, C. M., et al. (2015). Effect of MES buffer on the growth and development of Arabidopsis thaliana in vitro. Plant Cell, Tissue and Organ Culture (PCTOC).
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Sigma-Aldrich. (n.d.). MES Potassium Salt Product Information & Specification.
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PhytoTech Labs. (n.d.).[2] MES Potassium Salt Technical Guide for Plant Culture.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. biochemazone.com [biochemazone.com]
- 4. goldbio.com [goldbio.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Simultaneous quantitative respirometry and fluorometric assays in dissected hippocampal tissue from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
